molecular formula C11H11N3O2S2 B2569604 4-amino-5-tosylpyrimidine-2(1H)-thione CAS No. 67960-29-6

4-amino-5-tosylpyrimidine-2(1H)-thione

Cat. No.: B2569604
CAS No.: 67960-29-6
M. Wt: 281.35
InChI Key: SNPXVSJVWXVSIB-UHFFFAOYSA-N
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Description

4-Amino-5-tosylpyrimidine-2(1H)-thione is a pyrimidine-thione derivative characterized by a pyrimidine ring substituted with an amino group at position 4, a tosyl (p-toluenesulfonyl) group at position 5, and a thione group at position 2. This compound belongs to the broader class of dihydropyrimidin-2(1H)-thiones (DHPMTs), which are synthesized via the Biginelli reaction or modified protocols . The tosyl group enhances electrophilicity and influences solubility, while the thione moiety contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry for antimicrobial and anticancer applications .

Properties

IUPAC Name

6-amino-5-(4-methylphenyl)sulfonyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-7-2-4-8(5-3-7)18(15,16)9-6-13-11(17)14-10(9)12/h2-6H,1H3,(H3,12,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPXVSJVWXVSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-tosylpyrimidine-2(1H)-thione typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or thiourea under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.

    Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-tosylpyrimidine-2(1H)-thione can undergo various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfone, sulfoxide.

    Reduction Products: Amino derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-amino-5-tosylpyrimidine-2(1H)-thione would depend on its specific application. For instance:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. This could involve binding to the active site of an enzyme or interacting with cellular pathways.

    Chemical Reactions: The compound’s reactivity can be attributed to the presence of functional groups such as the amino, tosyl, and thione groups, which can participate in various chemical transformations.

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of 4-amino-5-tosylpyrimidine-2(1H)-thione lies in its combination of amino and tosyl substituents. Key analogs include:

5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione : Features a methoxyphenyl group at position 4 and an acetyl group at position 2. The acetyl group reduces steric bulk compared to tosyl, while the methoxy substituent enhances π-π stacking in crystallography .

4-(4-Dimethylaminophenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione: Substituted with dimethylaminophenyl and phenyl groups, this derivative exhibits stronger electron-donating effects, altering reactivity in nucleophilic substitutions .

5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione : The ethoxycarbonyl group at position 5 increases lipophilicity, affecting bioavailability .

Physicochemical Properties
Compound Melting Point (°C) Solubility Profile Key Spectral Data (IR/NMR) Reference
This compound Not reported Moderate in DMSO Thione C=S stretch: ~1250 cm⁻¹
5-Acetyl-4-(4-methoxyphenyl)-6-methyl analog 208–210 High in chloroform NH stretch: 3320 cm⁻¹; C=O: 1680 cm⁻¹
5-Ethoxycarbonyl-4-phenyl-6-methyl analog 210 Low in water δ 1.09 (t, -OCH2CH3); δ 7.28 (m, Ar-H)
(S)-6-Methyl-4-phenyl-5-pyrazolyl analog 163–165 Soluble in ethanol UV λmax: 217 nm (ε = 5.34)

Key Observations :

  • Tosyl-substituted derivatives generally exhibit higher melting points than acetyl or ethoxycarbonyl analogs due to stronger intermolecular forces (e.g., hydrogen bonding and van der Waals interactions) .

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